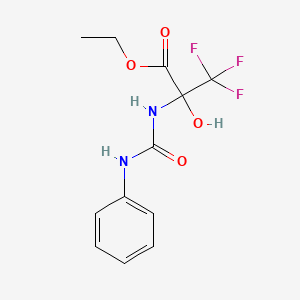
ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate is a fluorinated organic compound with the molecular formula C12H13F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenylcarbamoyl group attached to an alaninate backbone. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
[ \text{C}_5\text{H}_5\text{F}_3\text{O}_3 + \text{C}7\text{H}5\text{N}\text{O} \rightarrow \text{C}{12}\text{H}{13}\text{F}_3\text{N}_2\text{O}_4 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxo-N-(phenylcarbamoyl)alaninate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzymes by forming stable complexes with their active sites. The hydroxy and phenylcarbamoyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate can be compared with other fluorinated compounds such as:
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenoxyacetyl)alaninate
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-(3-pyridinylcarbonyl)-L-alaninate
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-[(4-methylphenyl)sulfonyl]-L-alaninate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the phenylcarbamoyl group in this compound imparts unique properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H13F3N2O4 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(phenylcarbamoylamino)propanoate |
InChI |
InChI=1S/C12H13F3N2O4/c1-2-21-9(18)11(20,12(13,14)15)17-10(19)16-8-6-4-3-5-7-8/h3-7,20H,2H2,1H3,(H2,16,17,19) |
InChI Key |
GBWHYVMJDUUHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















